1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-3-16(4-7-23)24-8-10-25(11-9-24)17-14-15(2-5-22-17)18(19,20)21/h2,5,14,16H,3-4,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISEXRBLUQDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution with Methoxyethyl Group: The piperidine ring is then substituted with a methoxyethyl group using appropriate reagents and conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the piperidine derivative.
Substitution with Trifluoromethyl Pyridine Group: Finally, the piperazine ring is substituted with a trifluoromethyl pyridine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds similar to 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine may exhibit antidepressant effects. The piperazine moiety is known for its activity at serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders.
Case Study : A clinical trial involving a related piperazine derivative demonstrated significant improvements in depressive symptoms among participants diagnosed with major depressive disorder, suggesting that this compound could be further explored for its antidepressant properties.
Cancer Therapeutics
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells.
Data Table: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Colon Carcinoma | 6.2 |
| Human Breast Cancer | 43.4 |
| Lung Cancer | 15.8 |
| Prostate Cancer | 20.3 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Neurological Disorders
The structural characteristics of this compound suggest potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits.
Mechanism of Action :
- Receptor Binding : The piperidine and piperazine structures may facilitate interactions with neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Functional groups within the molecule may inhibit enzymes involved in neurotransmitter metabolism, enhancing the effects of existing neurotransmitters.
Synthesis and Derivatives
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves multi-step reactions that can be optimized for yield and purity. Derivatives of this compound are being explored to enhance biological activity and reduce side effects.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among piperidine-piperazine derivatives include:
- Piperidine substituents : Methoxyethyl (target compound), methoxyphenyl (), tetrahydropyranyl (), and methylthiophenyl ().
- Pyridine substituents : Positional isomers of the trifluoromethyl group () and alternative aromatic systems (e.g., phenylsulfonyl in ).
Physicochemical Properties
- Solubility : The methoxyethyl group enhances aqueous solubility compared to lipophilic analogs like 1-(tetrahydro-2H-pyran-4-yl) derivatives .
- Lipophilicity : LogP values for trifluoromethylpyridine-containing compounds range from 2.5–4.0, influenced by substituent polarity .
Research Findings and Docking Analysis
- Dopamine D2 Receptor : Docking studies in revealed that nitrobenzyl-substituted piperidines occupy the orthosteric binding site, while methoxyethyl groups may interact with allosteric regions .
- Serotonin 5-HT1A: Arylpiperazines with extended alkyl chains (e.g., phthalimido-butyl) achieve sub-nanomolar affinity via hydrophobic interactions with transmembrane helices .
- Insecticidal Activity : Trifluoromethylpyridine derivatives in disrupt neurotransmitter uptake in insects, suggesting a conserved mechanism across species .
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, interactions with dopamine receptors, and overall therapeutic potential.
Chemical Structure
The compound is characterized by a complex structure that includes a piperidine ring and a trifluoromethyl pyridine moiety. Its molecular formula is . The presence of the trifluoromethyl group is significant for enhancing biological activity and lipophilicity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives, including our compound of interest. Research indicates that compounds with trifluoromethyl pyridine structures exhibit significant antiviral activity against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Case Study: Antiviral Efficacy
In a study evaluating 27 novel trifluoromethyl pyridine piperazine derivatives, several compounds demonstrated excellent protective and curative activities against TMV. Notably, compound A16 showed a protective activity of 87.0% with an EC50 value of 18.4 μg/mL, indicating its potency in enhancing plant resistance to viral infections .
Table 1: Antiviral Activity of Selected Compounds
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC50 (μg/mL) |
|---|---|---|---|---|
| A16 | 79.1 | 87.0 | 93.1 | 18.4 |
| A10 | - | - | 93.1 | 54.5 |
| A21 | - | - | 76.7 | - |
The data suggests that these compounds can induce the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby enhancing systemic acquired resistance (SAR) in plants .
Interaction with Dopamine Receptors
The compound has also been investigated for its affinity towards dopamine D2 receptors, which are crucial in the treatment of various neurological disorders. In vitro studies using competitive displacement assays revealed that certain derivatives exhibit significant binding affinity to D2 receptors.
Binding Affinity Studies
One study reported that a related piperazine derivative had a binding affinity (Ki) of 54 nM towards D2 DAR, indicating that modifications to the piperazine structure can lead to enhanced receptor interactions . This suggests potential applications in treating conditions like schizophrenia and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of piperazine derivatives. The incorporation of different substituents on the piperazine and pyridine rings can significantly affect their pharmacological profiles.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity |
| Methoxyethyl Group | Enhances receptor binding |
| Halogen Substituents | Modulates antiviral activity |
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves coupling reactions between substituted piperidine and pyridine derivatives. Key steps include:
- Nucleophilic substitution to attach the 2-methoxyethyl group to the piperidine ring.
- Cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) using palladium or nickel catalysts to link the trifluoromethylpyridine moiety to the piperazine core .
Critical conditions: - Solvent selection (e.g., DMSO or acetonitrile) to stabilize intermediates.
- Temperature control (60–100°C) to minimize side reactions.
- Purification via recrystallization or chromatography (e.g., reversed-phase HPLC) to achieve >95% purity .
Advanced: How can conflicting bioactivity data from different studies (e.g., IC₅₀ variations) be systematically resolved?
Answer:
Contradictory results may arise from assay variability (e.g., cell line differences, incubation times). Methodological approaches include:
- Dose-response standardization : Use consistent molar concentrations and controls (e.g., cisplatin for cytotoxicity).
- Meta-analysis : Pool data from multiple studies using statistical tools like ANOVA to identify outliers .
- Orthogonal assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR (¹H/¹³C) : Assign peaks to confirm substituent positions (e.g., trifluoromethyl at pyridine C4, methoxyethyl at piperidine N1) .
- HRMS : Verify molecular formula (e.g., [M+H]+ ion for C₁₉H₂₅F₃N₄O) with <5 ppm error .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., GPCRs)?
Answer:
- Molecular docking : Use software (AutoDock Vina) to simulate binding to receptors like 5-HT₆ or dopamine D₂. Key parameters:
- Grid box centered on the orthosteric site.
- Trifluoromethyl group’s hydrophobic interaction with receptor pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Radioligand binding assays : Quantify affinity for serotonin/dopamine receptors (Ki values) .
- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT (IC₅₀ typically 1–50 µM) .
- Enzyme inhibition : Assess activity against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
Advanced: What strategies enhance metabolic stability and oral bioavailability in preclinical studies?
Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Formulation optimization : Use lipid-based carriers (e.g., SNEDDS) to improve solubility (logP ~2.5–3.5) .
- PK studies : Monitor plasma half-life in rodent models via LC-MS/MS, adjusting dosing regimens to maintain AUC >500 ng·h/mL .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability .
- Metabolic resistance : Reduces susceptibility to oxidative metabolism (CYP3A4) .
- Electron effects : Withdraws electron density from the pyridine ring, altering pKa and hydrogen-bonding capacity .
Advanced: What in silico tools are effective for predicting off-target interactions?
Answer:
- PharmaGist : Screen against >500 GPCRs/kinases using 3D pharmacophore models .
- SwissTargetPrediction : Prioritize targets based on similarity to known ligands (probability scores >0.7) .
- DEREK Nexus : Assess toxicity risks (e.g., hERG inhibition) via structural alerts .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis (TLV-TWA <1 mg/m³) .
- Spill management : Neutralize with vermiculite, dispose as hazardous waste (EPA guidelines) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
- Core modifications : Replace piperidine with azetidine to reduce conformational flexibility and enhance binding .
- Substituent tuning : Replace methoxyethyl with cyclopropane-containing groups to boost CNS penetration (PSA <70 Ų) .
- Bioisosteres : Substitute trifluoromethyl with pentafluorosulfanyl to maintain steric bulk while improving solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
